molecular formula C16H21NO3 B10823627 (R,S)-hydroxy Ramelteon Metabolite M-II

(R,S)-hydroxy Ramelteon Metabolite M-II

Cat. No.: B10823627
M. Wt: 275.34 g/mol
InChI Key: FGFNIJYHXMJYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-hydroxy Ramelteon Metabolite M-II is an active metabolite of Ramelteon, a melatonin receptor agonist used primarily for the treatment of insomnia. This compound is known for its role in the pharmacokinetics of Ramelteon, contributing to its therapeutic effects by interacting with melatonin receptors in the brain .

Preparation Methods

The synthesis of (R,S)-hydroxy Ramelteon Metabolite M-II involves several steps, starting from the parent compound, Ramelteon. The primary synthetic route includes hydroxylation reactions facilitated by cytochrome P450 enzymes, specifically CYP1A2, CYP2C, and CYP3A4 . Industrial production methods typically involve optimizing these enzymatic reactions to ensure high yield and purity of the metabolite.

Chemical Reactions Analysis

(R,S)-hydroxy Ramelteon Metabolite M-II undergoes various chemical reactions, including:

    Oxidation: This reaction is facilitated by cytochrome P450 enzymes, converting Ramelteon to its hydroxy metabolite.

    Reduction: Although less common, reduction reactions can modify the hydroxyl group, affecting the compound’s activity.

    Substitution: This reaction can occur at the hydroxyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated derivatives of Ramelteon .

Scientific Research Applications

(R,S)-hydroxy Ramelteon Metabolite M-II has several scientific research applications:

Mechanism of Action

The mechanism of action of (R,S)-hydroxy Ramelteon Metabolite M-II involves its interaction with melatonin receptors, specifically MT1 and MT2 receptors in the brain. By binding to these receptors, the compound helps regulate the sleep-wake cycle, promoting sleep onset and maintenance. The molecular targets include the suprachiasmatic nucleus, which is responsible for controlling circadian rhythms .

Comparison with Similar Compounds

(R,S)-hydroxy Ramelteon Metabolite M-II is unique compared to other similar compounds due to its specific interaction with melatonin receptors and its role as an active metabolite of Ramelteon. Similar compounds include:

    Tasimelteon: Another melatonin receptor agonist used for non-24-hour sleep-wake disorder.

    Agomelatine: Used for the treatment of major depressive disorder with a unique profile of receptor interactions.

    Prolonged-release melatonin: Used for insomnia, particularly in older adults

These compounds share similar therapeutic targets but differ in their pharmacokinetic profiles and receptor binding affinities, highlighting the uniqueness of this compound.

Biological Activity

(R,S)-hydroxy Ramelteon Metabolite M-II, commonly referred to as M-II, is the primary active metabolite of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia. This article delves into the biological activity of M-II, focusing on its pharmacological properties, receptor interactions, effects on sleep, and comparative studies with Ramelteon and melatonin.

Overview of M-II

M-II possesses a molecular weight of 275.34 g/mol and a chemical formula of C₁₆H₂₁NO₃. It is characterized by its affinity for human melatonin receptors MT1 and MT2, which are critical in regulating sleep-wake cycles.

Receptor Binding Affinity

M-II exhibits lower binding affinity for MT1 and MT2 receptors compared to Ramelteon and melatonin. The following table summarizes the IC50 values for M-II and its comparison with Ramelteon and melatonin:

CompoundHuman MT1 Receptor IC50 (pM)Human MT2 Receptor IC50 (pM)
M-II2081470
Ramelteon21.253.4
Melatonin77.8904

M-II's affinity for MT1 receptors is approximately 10-fold lower than that of Ramelteon and 2.5-fold lower than melatonin. For MT2 receptors, it is about 5-fold lower than Ramelteon and 1.5-fold lower than melatonin .

Selectivity Profile

In extensive studies examining over 215 targets including various receptors, ion channels, transporters, and enzymes, M-II showed no significant affinity except for the 5-HT2B receptor , with a Ki value of 1.75 μM . This selectivity suggests that M-II primarily acts through melatonin receptors without major off-target effects.

In Vitro Activity

In vitro studies using Chinese hamster ovary (CHO) cells expressing human melatonin receptors demonstrated that M-II retains ramelteon-like activities but with reduced potency. The inhibition of forskolin-induced cAMP production indicates its agonistic effect on melatonin receptors .

In Vivo Effects

Research has shown that M-II significantly increases non-rapid eye movement (NREM) sleep while decreasing wakefulness in animal models. Notably:

  • Dosage of 1 mg/kg : Significant increase in NREM sleep and decrease in wakefulness.
  • Dosage of 0.1 mg/kg : Similar effects observed.
  • Dosage of 0.01 mg/kg : Increased NREM sleep but no significant changes in REM sleep were noted across all tested doses .

Additionally, a study involving monkeys indicated that doses as low as 3 mg/kg decreased latency to sleep onset and increased total sleep time without abnormal EEG waveforms .

Case Studies Highlighting Clinical Efficacy

A clinical evaluation involving chronic insomnia patients revealed that Ramelteon reduced insomnia symptoms effectively without altering sleep architecture significantly . Given that M-II has a longer half-life than Ramelteon, it is posited that it may contribute to the sustained hypnotic effects observed clinically.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide

InChI

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)

InChI Key

FGFNIJYHXMJYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.